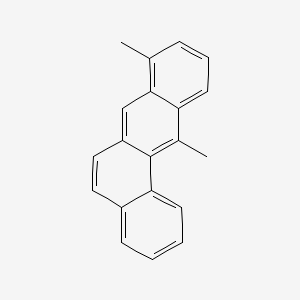
Benz(a)anthracene, 8,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Benz(a)anthracene, 8,12-dimethyl- typically involves multi-step organic reactions. One common method is the cyclotrimerization of alkynes catalyzed by a cobalt/zinc reagent . This method allows for the formation of the polycyclic aromatic structure with specific substitutions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Benz(a)anthracene, 8,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 8,12-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research on its biological effects, including its role as a potential carcinogen, is ongoing.
Medicine: Studies investigate its interactions with biological systems and its potential therapeutic applications.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene, 8,12-dimethyl- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis . The compound’s metabolic activation in the body leads to the formation of reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene, 8,12-dimethyl- can be compared with other similar polycyclic aromatic hydrocarbons, such as:
Benz(a)anthracene: The parent compound without methyl substitutions.
7,12-Dimethylbenz(a)anthracene: Another dimethyl derivative with methyl groups at different positions.
Benzo(a)pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
The uniqueness of Benz(a)anthracene, 8,12-dimethyl- lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions .
Eigenschaften
CAS-Nummer |
20627-31-0 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
8,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-14(2)20-16(12-19(13)17)11-10-15-7-3-4-8-18(15)20/h3-12H,1-2H3 |
InChI-Schlüssel |
FBIFSZUQMIZITB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
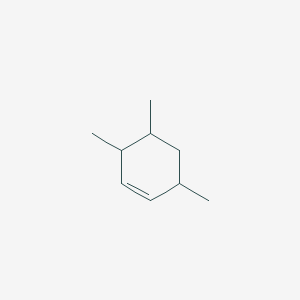
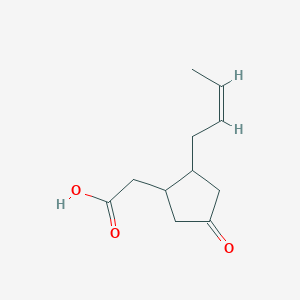
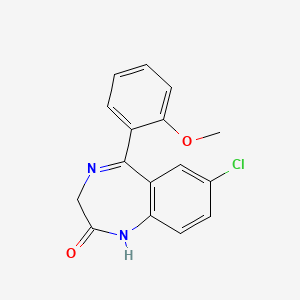


![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B13821767.png)
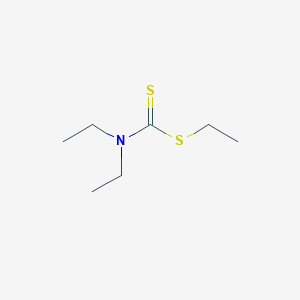
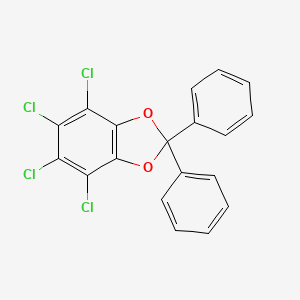
![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)
![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)
